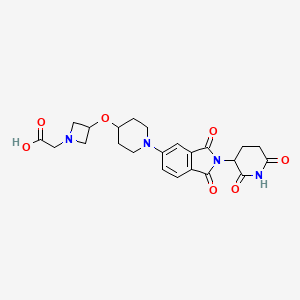

Aldose reductase-IN-7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aldose reductase-IN-7 is a potent inhibitor of the enzyme aldose reductase, which plays a crucial role in the polyol pathway of glucose metabolism. This enzyme is responsible for the reduction of glucose to sorbitol, a process that becomes particularly significant under hyperglycemic conditions, such as those found in diabetes mellitus. By inhibiting aldose reductase, this compound helps to prevent the accumulation of sorbitol and the subsequent osmotic and oxidative stress that can lead to various diabetic complications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aldose reductase-IN-7 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may include the use of protecting groups, selective reductions, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure the consistency and safety of the final product. Key considerations include the sourcing of raw materials, waste management, and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Aldose reductase-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis, modification, and functionalization .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include reducing agents like sodium borohydride, oxidizing agents such as potassium permanganate, and coupling reagents like dicyclohexylcarbodiimide. Reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products may include various functionalized derivatives that retain or enhance the inhibitory activity of the parent compound .

Scientific Research Applications

Aldose reductase-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies. In biology, it serves as a valuable probe for investigating the role of aldose reductase in cellular processes and disease states .

In medicine, this compound is being explored as a potential therapeutic agent for the treatment of diabetic complications, such as retinopathy, neuropathy, and nephropathy. Its ability to prevent the accumulation of sorbitol and reduce oxidative stress makes it a promising candidate for drug development .

In industry, this compound is used in the development of diagnostic assays and screening platforms for identifying new aldose reductase inhibitors.

Mechanism of Action

Aldose reductase-IN-7 exerts its effects by binding to the active site of aldose reductase and inhibiting its enzymatic activity. This inhibition prevents the reduction of glucose to sorbitol, thereby reducing the flux through the polyol pathway. The molecular targets of this compound include key residues in the active site of the enzyme, which are essential for its catalytic function .

The pathways involved in the mechanism of action of this compound include the regulation of osmotic balance and the reduction of oxidative stress. By preventing the accumulation of sorbitol, this compound helps to maintain cellular homeostasis and protect against the damaging effects of hyperglycemia .

Comparison with Similar Compounds

Aldose reductase-IN-7 is unique among aldose reductase inhibitors due to its high potency and selectivity. Similar compounds include epalrestat, ranirestat, and fidarestat, which also inhibit aldose reductase but may differ in their pharmacokinetic properties, side effect profiles, and clinical efficacy .

Compared to these compounds, this compound offers several advantages, such as improved bioavailability, reduced toxicity, and enhanced therapeutic potential. These features make it a promising candidate for further development and clinical evaluation .

Properties

Molecular Formula |

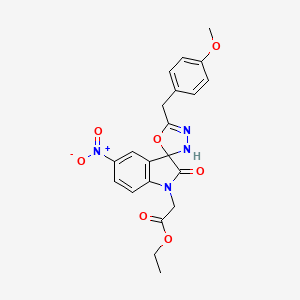

C21H20N4O7 |

|---|---|

Molecular Weight |

440.4 g/mol |

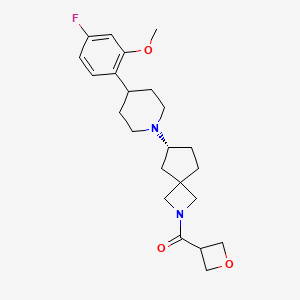

IUPAC Name |

ethyl 2-[5-[(4-methoxyphenyl)methyl]-5'-nitro-2'-oxospiro[3H-1,3,4-oxadiazole-2,3'-indole]-1'-yl]acetate |

InChI |

InChI=1S/C21H20N4O7/c1-3-31-19(26)12-24-17-9-6-14(25(28)29)11-16(17)21(20(24)27)23-22-18(32-21)10-13-4-7-15(30-2)8-5-13/h4-9,11,23H,3,10,12H2,1-2H3 |

InChI Key |

MYMCQWNUCPEDOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])C3(C1=O)NN=C(O3)CC4=CC=C(C=C4)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12378597.png)

![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)